

# Migration Testing of Pigment Yellow 155 in Food Contact Materials: A Comparative Guide

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## Compound of Interest

Compound Name: *Pigment Yellow 155*

Cat. No.: *B3429796*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the migration testing of **Pigment Yellow 155** in food contact materials (FCMs). Due to the limited availability of direct quantitative migration data for **Pigment Yellow 155** in publicly accessible scientific literature, this guide also includes comparative data for other yellow pigments used in FCMs to provide a broader context for risk assessment and material selection. The information is intended to assist researchers and professionals in understanding the regulatory landscape, experimental methodologies, and potential for migration of this pigment.

## Introduction to Pigment Yellow 155 and Regulatory Context

**Pigment Yellow 155** (C.I. No. 200310) is a disazo pigment known for its brilliant greenish-yellow shade, high tinting strength, and good resistance to solvents, acids, and alkalis.<sup>[1][2][3]</sup> Its favorable properties, including good lightfastness and heat resistance, have made it a candidate for coloring plastics and printing inks used in food packaging.<sup>[1][2][3]</sup>

The primary concern for any substance used in food contact materials is its potential to migrate into the food, which could pose a risk to human health. In the European Union, the overarching legislation governing FCMs is Regulation (EC) No 1935/2004, which stipulates that materials and articles in contact with food must not transfer their constituents to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the

food, or deteriorate its organoleptic properties. For plastics, Commission Regulation (EU) No 10/2011 sets out specific requirements, including specific migration limits (SMLs) for certain authorized substances.<sup>[4]</sup> While there is no specific harmonized EU legislation for pigments in FCMs, they must still comply with the general safety requirements of the framework regulation.

## Comparative Migration Data

While specific quantitative migration data for **Pigment Yellow 155** is not readily available in the reviewed literature, it is generally considered to have good migration resistance.<sup>[1][2]</sup> To provide a comparative perspective, the following table summarizes migration data for other substances from common food contact plastics, illustrating the typical range of migration values observed under various testing conditions. It is important to note that these are not direct comparisons with **Pigment Yellow 155** but serve as a reference for understanding migration phenomena.

Food Contact Material	Migrating Substance	Food Simulant	Test Conditions	Migration Level	Reference
Low-Density Polyethylene (LDPE)	Chemical Additives	Simulant B (3% Acetic Acid)	-	19.73% of total additives	<sup>[5]</sup>
Low-Density Polyethylene (LDPE)	Chemical Additives	Simulant D (50% Ethanol)	-	31.57% of total additives	<sup>[5]</sup>
Polypropylene (PP)	Antioxidants	Water, 3% Acetic Acid, 10% Ethanol	Various	Below detection limit	<sup>[6]</sup>
Polypropylene (PP)	Antioxidants	n-Hexane	Various	Reached maximum migration quickly	<sup>[6]</sup>
Polyethylene Terephthalate (PET)	Antimony	3% Acetic Acid	20-150°C	$E_a = 188 \pm 36 \text{ kJ mol}^{-1}$	<sup>[7]</sup>

## Experimental Protocols for Migration Testing

The following section outlines a general experimental protocol for conducting migration tests on pigmented plastics intended for food contact, based on established methodologies.

### Preparation of Test Specimens

- Plastic plaques or films containing a known concentration of **Pigment Yellow 155** are prepared using standard polymer processing techniques such as injection molding or extrusion.
- The thickness and surface area of the test specimens are carefully measured and recorded.

### Selection of Food Simulants

Food simulants are chosen to represent different types of food products based on their chemical properties (e.g., aqueous, acidic, alcoholic, fatty). Commonly used food simulants as stipulated in regulations like (EU) No 10/2011 include:

- Simulant A: 10% ethanol (v/v) in aqueous solution (for aqueous foods)
- Simulant B: 3% acetic acid (w/v) in aqueous solution (for acidic foods with pH < 4.5)
- Simulant C: 20% ethanol (v/v) in aqueous solution (for alcoholic foods)
- Simulant D1: 50% ethanol (v/v) in aqueous solution (for certain alcoholic foods and oil-in-water emulsions)
- Simulant D2: Vegetable oil (e.g., olive oil) or alternative fatty food simulants like iso-octane or 95% ethanol (for fatty foods)[8]

### Migration Test Conditions

- The test specimens are immersed in the selected food simulant in a migration cell at a defined surface area to volume ratio (e.g., 6 dm<sup>2</sup> per 1 kg of food simulant).
- The migration tests are conducted under specific time and temperature conditions that simulate the intended use of the food contact material. Common test conditions include:

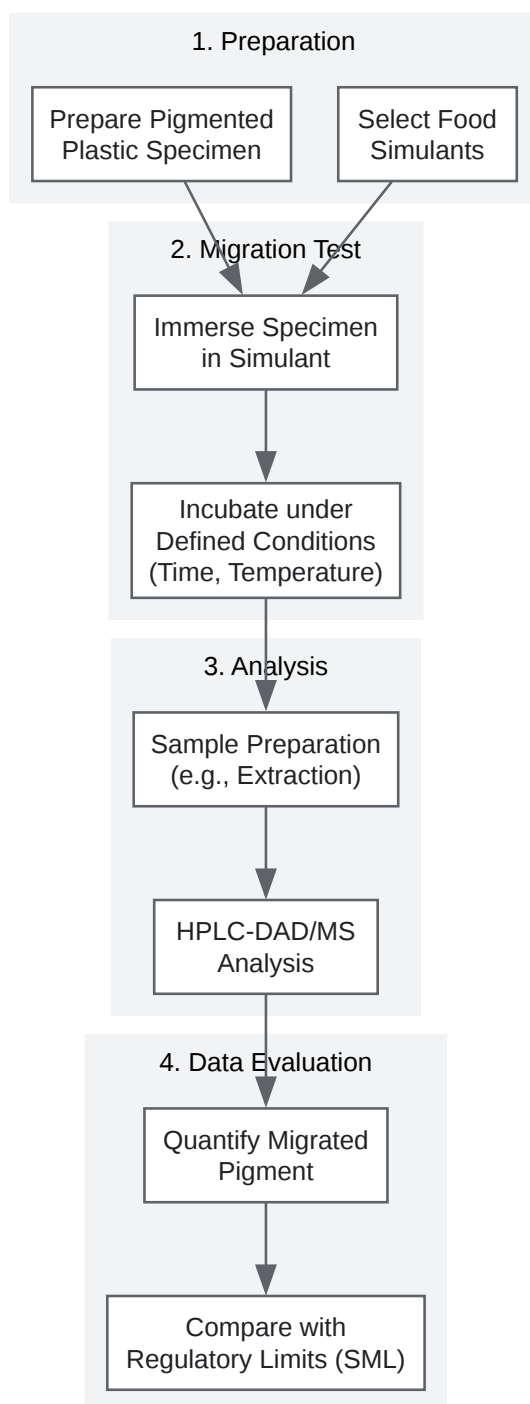
- 10 days at 40°C for long-term storage at room temperature.
- 2 hours at 70°C for hot-fill applications.
- 1 hour at 100°C for high-temperature applications.

## Analytical Methodology

The concentration of **Pigment Yellow 155** that has migrated into the food simulant is determined using a suitable and validated analytical method.

- **Sample Preparation:** The food simulant is collected after the migration test. For aqueous and alcoholic simulants, direct analysis may be possible. For fatty food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the pigment from the oil matrix.
- **Instrumentation:** High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for the quantification of organic pigments.
  - **HPLC-DAD:** Provides quantitative data based on the absorbance of the pigment at its maximum wavelength.
  - **HPLC-MS:** Offers higher sensitivity and selectivity, which is particularly useful for detecting very low migration levels and confirming the identity of the migrant.
- **Quantification:** A calibration curve is generated using standard solutions of **Pigment Yellow 155** of known concentrations. The concentration of the pigment in the migration test samples is then calculated by comparing their analytical response to the calibration curve.

## Experimental Workflow for Migration Testing



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Caption: Workflow for Migration Testing of Pigments in Food Contact Materials.

## Alternatives to Pigment Yellow 155

Several other yellow pigments are used in food contact applications. The choice of pigment depends on the polymer, processing conditions, and desired shade. Some alternatives include:

- Pigment Yellow 83: A diarylide yellow pigment.
- Pigment Yellow 139: An isoindoline yellow pigment.
- Pigment Yellow 180: A benzimidazolone yellow pigment, often used in applications requiring high heat stability.<sup>[9]</sup><sup>[10]</sup>

It is crucial to evaluate the migration performance of any alternative pigment under the specific conditions of its intended use.

## Conclusion

While **Pigment Yellow 155** is noted for its good resistance properties, a comprehensive assessment of its migration potential from food contact materials requires specific experimental data. The general protocols outlined in this guide provide a framework for conducting such migration studies. For a complete risk assessment, it is essential to perform migration testing under conditions that accurately reflect the intended use of the final food packaging and to use validated analytical methods to ensure compliance with regulatory requirements. The lack of publicly available, direct quantitative migration data for **Pigment Yellow 155** highlights the need for further research in this area to provide a more complete safety profile for its use in food contact applications.

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